Cas no 1261787-74-9 (2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]acetonitrile)
![2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]acetonitrile structure](https://ja.kuujia.com/scimg/cas/1261787-74-9x500.png)
2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-Fluoro-2-(3-(trifluoromethyl)phenyl)pyridine-5-acetonitrile
- 2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]acetonitrile
-
- インチ: 1S/C14H8F4N2/c15-12-6-9(4-5-19)8-20-13(12)10-2-1-3-11(7-10)14(16,17)18/h1-3,6-8H,4H2
- InChIKey: QOKAOAFGHMAHQU-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(CC#N)=CN=C1C1=CC=CC(C(F)(F)F)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 373
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 36.7
2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023027937-500mg |
3-Fluoro-2-(3-(trifluoromethyl)phenyl)pyridine-5-acetonitrile |
1261787-74-9 | 97% | 500mg |
$1,058.40 | 2022-03-01 | |
Alichem | A023027937-250mg |
3-Fluoro-2-(3-(trifluoromethyl)phenyl)pyridine-5-acetonitrile |
1261787-74-9 | 97% | 250mg |
$680.00 | 2022-03-01 | |
Alichem | A023027937-1g |
3-Fluoro-2-(3-(trifluoromethyl)phenyl)pyridine-5-acetonitrile |
1261787-74-9 | 97% | 1g |
$1,629.60 | 2022-03-01 |
2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]acetonitrile 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]acetonitrileに関する追加情報
Introduction to 2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]acetonitrile (CAS No. 1261787-74-9)
2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]acetonitrile, also known by its CAS number 1261787-74-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a fluoro-substituted pyridine ring and a trifluoromethylated phenyl group, making it a valuable candidate for various applications in drug discovery and development.
The molecular formula of 2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]acetonitrile is C15H9F4N2, and its molecular weight is approximately 301.24 g/mol. The compound's structural features, particularly the presence of the trifluoromethyl group, contribute to its high lipophilicity and potential for crossing biological membranes, which are crucial properties for drug candidates targeting specific cellular pathways.
In recent years, the study of 2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]acetonitrile has been driven by its potential as a lead compound in the development of novel therapeutic agents. Research has focused on its biological activities, including its interactions with various receptors and enzymes, as well as its efficacy in preclinical models of disease.
Pharmacological Properties:
2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]acetonitrile has demonstrated promising pharmacological properties that make it an attractive candidate for further investigation. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in signal transduction pathways. For instance, studies have shown that this compound can effectively inhibit the activity of certain kinases, which are critical enzymes in the regulation of cell growth and survival.
In addition to its enzymatic inhibition properties, 2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]acetonitrile has also been evaluated for its anti-inflammatory and anti-cancer activities. Preclinical studies have indicated that it can reduce inflammation by modulating the expression of pro-inflammatory cytokines and chemokines. Furthermore, preliminary data suggest that this compound may have cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Clinical Applications:
The potential clinical applications of 2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]acetonitrile are diverse and promising. In the context of cancer therapy, this compound could be developed as a targeted agent for treating specific types of cancers where kinase inhibition is a viable therapeutic strategy. For example, it may be effective against cancers driven by aberrant kinase activity, such as certain forms of lung cancer and leukemia.
Beyond cancer, the anti-inflammatory properties of 2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]acetonitrile make it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preclinical studies have shown that this compound can reduce inflammation in animal models, suggesting its potential for further development in these areas.
Synthesis and Chemical Properties:
The synthesis of 2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]acetonitrile involves several steps that are well-documented in the literature. The process typically begins with the preparation of a fluoro-substituted pyridine derivative, followed by coupling with a trifluoromethylated phenyl group to form the final product. The synthesis can be optimized to achieve high yields and purity, making it suitable for large-scale production if needed.
In terms of chemical stability, 2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]acetonitrile is generally stable under standard laboratory conditions. However, it is important to store the compound in a dry environment to prevent degradation. The compound is also soluble in common organic solvents such as dimethyl sulfoxide (DMSO), which facilitates its use in biological assays and formulation development.
Toxicity and Safety:
The safety profile of 2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]acetonitrile has been evaluated through various toxicity studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in preclinical models. However, as with any new chemical entity (NCE), further safety assessments will be necessary before advancing to clinical trials.
FUTURE DIRECTIONS:
The future research directions for 2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-y l]acetonitrile are promising and multifaceted. Ongoing studies aim to further elucidate the mechanisms underlying its biological activities and to optimize its pharmacokinetic properties for improved therapeutic efficacy. Additionally, efforts are being made to develop prodrugs or analogs that enhance the compound's stability and bioavailability.
In conclusion, 2-[5-fluoro - 6 - [ 3 - ( trifluoromethyl ) phen yl ] pyri din - 3 - yl ] ac eton itr ile (CAS No . 1 2 6 1 7 8 7 - 7 4 - 9) strong > represents a promising lead compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further development into novel therapeutic agents targeting various diseases. p >
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